3'-Carboethoxy-3-(3-fluorophenyl)propiophenone
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Description
Scientific Research Applications
Synthesis and Ligand Binding in Antidepressants
A study by (Keverline-Frantz et al., 1998) reports the synthesis and biological evaluations of compounds related to paroxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. The study highlights the structural differences and binding data of these compounds, indicating significant applications in antidepressant drug development.
Role in Heterocyclic Compounds and Material Science
(Nagaraju et al., 2018) discuss the synthesis and crystal structure of a compound related to 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone. The research emphasizes the importance of substituted thiophenes in a wide range of biological activities and their applications in material science, such as in thin-film transistors and organic light-emitting transistors (OLETs).
Development of Selective Met Kinase Inhibitors
Research by (Schroeder et al., 2009) identifies substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This study highlights the therapeutic potential of these compounds in treating Met-dependent tumors and other related conditions.
Enhancement of Reactivity in Benzoxazine Ring Formation
(Trejo-Machin et al., 2017) explore the use of 3-(4-Hydroxyphenyl)propanoic acid in enhancing the reactivity of molecules towards benzoxazine ring formation. The research presents a sustainable alternative to phenol, paving the way for a multitude of applications in material science.
Investigation of Transformation Mechanisms in Biochemical Processes
The study by (Genthner et al., 1989) uses isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic consortium. This research provides insights into biochemical transformation processes, crucial for understanding environmental and metabolic pathways.
properties
IUPAC Name |
ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYCBWBXYITQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644519 |
Source
|
Record name | Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898788-91-5 |
Source
|
Record name | Ethyl 3-[3-(3-fluorophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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